4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol
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Overview
Description
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which contributes to its wide range of functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione derivatives involves the condensation of Schiff bases formed from p-aminobenzoic acid and its methyl and ethyl esters as amine components, along with substituted aromatic aldehydes . This reaction typically requires specific conditions to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the quality of the final product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione has numerous scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology and medicine, it exhibits anti-inflammatory, antipyretic, and analgesic activities, making it valuable for treating conditions such as ankylosing spondylitis, rheumatoid arthritis, and reactive arthritis . In the industry, it is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of certain enzymes and modulating the inflammatory response. This compound’s ability to reduce inflammation and pain is attributed to its interference with the synthesis of prostaglandins and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione include phenylbutazone, butapirazol, and butazolidin . These compounds share structural similarities and exhibit comparable pharmacological activities.
Uniqueness: What sets 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione apart from its similar compounds is its specific chemical structure, which imparts unique properties and enhances its effectiveness in certain applications. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
102129-16-8 |
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Molecular Formula |
C25H35N3O3 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol |
InChI |
InChI=1S/C19H20N2O2.C6H15NO/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-7(4-2)5-6-8/h4-13,17H,2-3,14H2,1H3;8H,3-6H2,1-2H3 |
InChI Key |
NYEQSEAYIORWEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCO |
Origin of Product |
United States |
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